molecular formula C10H12Br2 B13887982 Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- CAS No. 38108-82-6

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-

Cat. No.: B13887982
CAS No.: 38108-82-6
M. Wt: 292.01 g/mol
InChI Key: YCUYSKVWIGHICM-UHFFFAOYSA-N
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Description

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- (IUPAC name) is a brominated aromatic compound with two bromomethyl (-CH2Br) groups at positions 2 and 3 and two methyl (-CH3) groups at positions 1 and 2. This structure confers unique reactivity, particularly in cross-coupling reactions and polymer synthesis.

Properties

CAS No.

38108-82-6

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1,4-dimethylbenzene

InChI

InChI=1S/C10H12Br2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,5-6H2,1-2H3

InChI Key

YCUYSKVWIGHICM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)CBr)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)
  • Procedure: The reaction typically involves dissolving the 1,4-dimethylbenzene derivative in an inert solvent such as carbon tetrachloride or acetonitrile. NBS is added along with a radical initiator like dibenzoyl peroxide. The mixture is refluxed or maintained at elevated temperatures (~90°C) under light or thermal initiation to promote benzylic bromination.

  • Reaction Conditions:

    • Solvent: Carbon tetrachloride (CCl4) or acetonitrile
    • Temperature: 80–100°C
    • Initiator: Dibenzoyl peroxide or AIBN
    • Reaction time: Several hours until completion monitored by TLC or HPLC
  • Outcome: This method leads to selective bromination of the methyl groups adjacent to the aromatic ring forming bromomethyl substituents. Control of reaction conditions is critical to avoid over-bromination or side reactions.

  • Purification: The crude product is typically purified by recrystallization from solvents like dioxane or chloroform to obtain high-purity benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-.

  • Example: Similar bromination of 2-bromo-1,4-dimethylbenzene under these conditions yields 2-bromo-1,4-bis(bromomethyl)benzene, demonstrating the applicability of this approach to substituted dimethylbenzenes.

Electrochemical Bromination
  • Principle: Two-phase electrolysis involves an organic phase containing the aromatic substrate and an aqueous phase containing bromide ions. Applying an electric current generates bromine in situ, which selectively brominates the benzylic positions.

  • Reaction Conditions:

    • Temperature: 100–170°C
    • Light irradiation: Often applied to facilitate radical formation
    • Electrolysis charge: Controlled to favor dibromomethyl substitution
  • Advantages: This method provides high yields (70–90%) of bis(bromomethyl) arenes with fewer byproducts and avoids handling elemental bromine directly.

  • Isolation: After electrolysis, the organic phase is separated, concentrated, and the product crystallized, often from chloroform.

  • Reported Yields: For example, 1,4-bis(dibromomethyl)benzene was isolated in 76% yield with a melting point of 169°C, indicating high purity.

Photochemical Bromination
  • Method: Bromination can also be achieved by irradiating the reaction mixture containing bromine and the aromatic precursor with light of wavelength ≥390 nm, often using glass filters to control the light spectrum.

  • Temperature: Typically maintained around 20°C to control reaction rate and selectivity.

  • Outcome: This method facilitates benzylic bromination with high conversion and yields, as demonstrated in related bis(bromomethyl) aromatic hydrocarbons.

Comparative Data Table of Preparation Methods

Preparation Method Reagents/Conditions Temperature (°C) Yield (%) Advantages Notes
Radical Bromination (NBS) NBS, DBPO or AIBN, CCl4 or acetonitrile 80–100 70–85 Selective, widely used Requires radical initiator, careful control needed
Electrochemical Bromination Two-phase electrolysis, bromide ions 100–170 70–90 High yield, environmentally friendly Avoids elemental bromine handling
Photochemical Bromination Bromine, light irradiation (≥390 nm) ~20 ~100 High conversion, mild conditions Requires controlled light source

Analytical and Purification Considerations

  • Purity Assessment: Melting point determination (sharp range ~143–145°C for related compounds) and spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) are used. Bromomethyl protons typically appear at δ 4.5–4.7 ppm, aromatic protons near δ 7.5 ppm.

  • Chromatographic Analysis: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) confirm purity and molecular weight.

  • Crystallization: Recrystallization from solvents like chloroform or dioxane is standard to obtain analytically pure material.

Summary and Outlook

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- can be efficiently prepared by controlled radical bromination of dimethylbenzene precursors using N-bromosuccinimide and radical initiators or via electrochemical bromination methods offering greener alternatives. Photochemical bromination also provides mild conditions with high conversion. Selection of method depends on scale, desired purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution: Products include benzene derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include benzaldehyde, benzoic acid, and their derivatives.

    Reduction: Products include toluene and other reduced benzene derivatives.

Scientific Research Applications

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C10H12Br2 (inferred from substituents).
  • Molecular Weight : ~280.0 g/mol (estimated).
  • Substituent Effects: The bromomethyl groups enhance electrophilicity, making the compound useful in alkylation or nucleophilic substitution reactions.

Comparison with Similar Brominated Aromatic Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key References
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- C10H12Br2 ~280.0 (estimated) 1,4-dimethyl; 2,3-bis(bromomethyl)
Benzene, 1,4-bis(bromomethyl)- C8H8Br2 263.957 1,4-bis(bromomethyl)
Benzene, 1,3-bis(bromomethyl)- C8H8Br2 263.957 1,3-bis(bromomethyl)
Benzene, 1,4-bis(bromomethyl)-2-fluoro- C8H7FBr2 281.95 1,4-bis(bromomethyl); 2-fluoro
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene C24H40Br2O2 520.38 1,4-bis(octyloxy); 2,5-bis(bromomethyl)

Key Observations:

Substituent Position and Reactivity :

  • The 1,4-dimethyl groups in the target compound introduce steric effects that may reduce reactivity compared to 1,4-bis(bromomethyl)benzene .
  • The 2,3-bis(bromomethyl) arrangement creates a para-directing effect, contrasting with the meta-directing 1,3-bis(bromomethyl) isomer .

Halogen Influence :

  • Substitution with fluorine (as in 1,4-bis(bromomethyl)-2-fluoro-) increases molecular polarity and may alter solubility (e.g., chloroform or DMSO solubility ).

Alkoxy vs. Alkyl Substituents :

  • The octyloxy groups in 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene enhance hydrophobicity and reduce volatility compared to methyl-substituted analogs.

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (K) Melting Point (K) Solubility Safety Data (GHS)
Benzene, 1,4-bis(bromomethyl)- 518.0–518.2 418–420 Insoluble in water Not provided
Benzene, 1,3-bis(bromomethyl)- 410.7–433 350 Likely similar to 1,4-isomer Irritant (skin/eyes)
Benzene, 1,4-bis(bromomethyl)-2-fluoro- Not reported Not reported Soluble in chloroform, DMSO Research chemical
2,3-Bis(bromomethyl)-1,4-dimethylbenzene Not reported Not reported Likely similar to bromomethyl analogs Inferred from

Key Findings:

Thermal Stability :

  • The 1,4-bis(bromomethyl) isomer has a higher boiling point (~518 K) than the 1,3-isomer (~433 K) due to symmetry and packing efficiency .
  • Alkoxy derivatives (e.g., octyloxy-substituted benzene) exhibit higher molecular weights and lower volatility .

Hazard Profile :

  • Bromomethyl-substituted compounds are typically irritants (e.g., R36/37/38 for 2,3-bis(bromomethyl)-1,4-difluorobenzene ).

Biological Activity

Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is C12_{12}H14_{14}Br2_2. The compound features two bromomethyl groups at the 2 and 3 positions of the benzene ring and two methyl groups at the 1 and 4 positions. This unique arrangement enhances its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

Several methods have been developed for synthesizing Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-. One notable approach involves photobromination using N-bromosuccinimide (NBS) under visible light irradiation. This method has shown high selectivity and yield for producing bis(bromomethyl)arenes from dimethylarenes .

Antimicrobial Properties

Research indicates that brominated aromatic compounds can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoxaline, which share structural similarities with Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-, possess potent antibacterial effects against various pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Antitumor Activity

There is emerging evidence regarding the antitumor potential of brominated compounds. In particular, compounds similar to Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- have demonstrated cytotoxic effects on cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines . The structure-activity relationship suggests that the presence of bromine atoms enhances the biological activity of these compounds.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. Benzene derivatives showed varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The presence of bromine was crucial for enhancing activity compared to non-brominated analogs .

Case Study 2: Anticancer Effects

Another research project focused on synthesizing new derivatives of benzene compounds for anticancer applications. Compounds were tested against multiple cancer cell lines with results indicating that those containing brominated substituents exhibited significant growth inhibition. The most active compound in this study had an IC50 value of 1.9 µg/mL against HCT-116 cells .

Data Tables

Compound Biological Activity IC50 (µg/mL) MIC (µg/mL)
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-Antibacterial-10-50
Quinoxaline derivativeAntitumor1.9-
Brominated phenyl compoundAntibacterial-<50

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